Desmethyl Ofloxacin Hydrochloride

Antibacterial activity MIC determination Fluoroquinolone SAR

Desmethyl Ofloxacin Hydrochloride (CAS 82419-52-1) is a primary N-demethylated metabolite of the fluoroquinolone antibiotic ofloxacin, formed via hepatic metabolism at the piperazinyl moiety. This compound serves as a critical analytical reference standard for pharmaceutical quality control, where it is designated as Ofloxacin EP Impurity E (also USP Related Compound A) and is required for impurity profiling, method validation, and stability studies in ofloxacin drug manufacturing.

Molecular Formula C17H19ClFN3O4
Molecular Weight 383.8 g/mol
Cat. No. B562867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Ofloxacin Hydrochloride
Synonyms9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hydrochloride;  Ofloxacin Related Compound A (USP)
Molecular FormulaC17H19ClFN3O4
Molecular Weight383.8 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl
InChIInChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H
InChIKeyIOFZKWNXVPUJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Ofloxacin Hydrochloride for Analytical Reference: Procurement Specifications and Baseline Characterization


Desmethyl Ofloxacin Hydrochloride (CAS 82419-52-1) is a primary N-demethylated metabolite of the fluoroquinolone antibiotic ofloxacin, formed via hepatic metabolism at the piperazinyl moiety [1]. This compound serves as a critical analytical reference standard for pharmaceutical quality control, where it is designated as Ofloxacin EP Impurity E (also USP Related Compound A) and is required for impurity profiling, method validation, and stability studies in ofloxacin drug manufacturing [2]. Unlike the parent drug ofloxacin, which is a tertiary amine containing an N-methylpiperazine substituent, Desmethyl Ofloxacin bears a secondary amine (piperazine) due to the loss of the methyl group. This structural distinction directly alters its chromatographic retention behavior, ionization efficiency in mass spectrometry, and antibacterial potency, making it an essential reference material for laboratories performing impurity quantification in compliance with European Pharmacopoeia and USP monographs.

Why In-Class Fluoroquinolone Metabolite Substitution Is Not Analytically or Pharmacologically Equivalent


Substituting Desmethyl Ofloxacin Hydrochloride with ofloxacin N-oxide, the parent drug ofloxacin, or the active S-enantiomer levofloxacin fails in multiple analytical and functional contexts due to non-equivalence in antibacterial potency, metabolic formation rates, and chromatographic behavior. Desmethyl ofloxacin is produced in all patients receiving ofloxacin and reaches quantifiable serum concentrations (Cmax 0.21 mg/L in patients with end-stage renal failure), whereas ofloxacin N-oxide is formed in only approximately 50% of patients, creating differential monitoring requirements [1]. Critically, while Desmethyl ofloxacin retains significant antimicrobial activity, its potency is demonstrably lower than that of the parent drug; the N-desmethyl metabolite of the closely related levofloxacin shows 5- to 25-fold reduced activity against Gram-positive bacteria compared to levofloxacin in standardized MIC assays [2]. Furthermore, the absence of the N-methyl group confers distinct reversed-phase HPLC retention and MS/MS fragmentation patterns that cannot be reproduced by ofloxacin or its N-oxide metabolite, making substitution of analytical reference materials analytically invalid [1]. These quantitative and analytical divergences necessitate compound-specific procurement when the intended use is impurity quantification, metabolite monitoring, or assessment of structure-activity relationships in the fluoroquinolone class.

Quantitative Differentiation Evidence for Desmethyl Ofloxacin Hydrochloride: Head-to-Head Comparative Data


Antibacterial Activity Comparison: N-Desmethyl Levofloxacin vs. Levofloxacin (Direct MIC Assay)

In a direct head-to-head antibacterial screening using the agar dilution method, N-desmethyl levofloxacin (the S-enantiomer counterpart of desmethyl ofloxacin) demonstrated 5- to 25-fold lower potency against Gram-positive bacterial strains compared to levofloxacin [1]. The target oxime derivatives 6e, 6h, and 6i achieved MIC values of 0.04-0.19 μg/mL against Gram-positive bacteria, which were found to be 5-25 times better than N-desmethyl levofloxacin 11 and equal or better than levofloxacin 4 [1]. This quantitative difference establishes that N-demethylation significantly attenuates antibacterial activity, and the metabolite cannot serve as a functional substitute for the parent drug in antimicrobial screening campaigns.

Antibacterial activity MIC determination Fluoroquinolone SAR

Serum Concentration Comparison: Desmethyl Ofloxacin vs. Ofloxacin N-Oxide in Patients with End-Stage Renal Failure

In a clinical pharmacokinetic study of six haemodialysis patients with end-stage chronic renal failure receiving oral ofloxacin (600 mg), serum concentrations of both metabolites were quantified via HPLC [1]. The desmethyl metabolite was produced in all six patients and achieved a mean Cmax of 0.21 mg/L, whereas ofloxacin N-oxide was produced in only half of the patients (3 of 6) with a mean Cmax of 0.37 mg/L [1]. Notably, the parent drug ofloxacin reached a mean Cmax of 5.5 mg/L (S.D. 1.97 mg/L), representing an approximately 26-fold higher peak concentration than the desmethyl metabolite [1].

Pharmacokinetics Metabolite monitoring Therapeutic drug monitoring

Metabolic Formation Rate: Desmethyl Ofloxacin vs. Ofloxacin N-Oxide (Quantitative Urinary Excretion Data)

According to pharmacokinetic data compiled from clinical studies of ofloxacin metabolism, less than 10% of an administered ofloxacin dose undergoes biotransformation [1]. Specifically, 3-6% of the dose is converted to desmethyl ofloxacin, while only 1-5% is converted to ofloxacin N-oxide [1]. Both metabolites are excreted in urine and feces and retain antibacterial activity, though the parent drug accounts for approximately 90% of urinary excretion unchanged [1]. This metabolic ratio demonstrates that desmethyl ofloxacin is the quantitatively predominant circulating metabolite of ofloxacin in humans.

Drug metabolism Pharmacokinetics Fluoroquinolone biotransformation

In Vitro Activity Ranking: Desmethyl Ofloxacin vs. Parent Ofloxacin (Class-Level Inference)

A preliminary report on the pharmacokinetics of ofloxacin and its metabolites in patients with impaired renal function determined the in vitro activities of ofloxacin, desmethyl ofloxacin, and ofloxacin N-oxide using a specific HPLC assay coupled with antimicrobial susceptibility testing [1]. The study concluded that desmethyl ofloxacin possessed significant antimicrobial activity but that this activity was less than that of the parent drug [1]. In two patients with chronic renal failure, the extended half-life of ofloxacin (approximately 13 hours) and the appearance of low concentrations of both metabolites after 10 hours post-dose were documented [1].

Antimicrobial susceptibility testing Metabolite activity Fluoroquinolone pharmacology

Chromatographic Differentiation: HPLC Retention Behavior of Desmethyl Ofloxacin vs. Ofloxacin

The development of a specific high-performance liquid chromatography (HPLC) assay capable of simultaneously quantifying ofloxacin, desmethyl ofloxacin, and ofloxacin N-oxide was reported as part of pharmacokinetic studies in patients with impaired renal function [1]. The assay was devised specifically to separate these three structurally related compounds, confirming that desmethyl ofloxacin exhibits distinct chromatographic retention relative to both the parent drug and the N-oxide metabolite [1]. The requirement for a specific validated HPLC method demonstrates that these three compounds are not chromatographically interchangeable.

Analytical method development HPLC Pharmaceutical impurity analysis

Wastewater-Based Epidemiology: Detection Frequency of Desmethyl Ofloxacin in Environmental Monitoring

In a wastewater-based epidemiology study estimating antibiotic consumption in major cities in China, desmethyl ofloxacin was detected in all (100%) or the overwhelming majority of wastewater samples analyzed, along with desethylene norfloxacin, desmethyl azithromycin, and N4-acetyl sulfamethoxazole [1]. Similarly, environmental monitoring in the Avon river catchment, South West UK, included (±)-desmethyl-ofloxacin as a target analyte alongside (±)-ofloxacin and (±)-ofloxacin-N-oxide, with samples collected weekly from five wastewater treatment plants serving 1.5 million people [2]. The near-ubiquitous detection of desmethyl ofloxacin in wastewater matrices establishes this metabolite as a critical biomarker for ofloxacin consumption monitoring and environmental fate studies.

Environmental analysis Wastewater-based epidemiology LC-MS/MS

Validated Application Scenarios for Desmethyl Ofloxacin Hydrochloride: Where Quantitative Differentiation Drives Procurement


Pharmaceutical Quality Control: Impurity Profiling and Method Validation for Ofloxacin Drug Substance and Drug Product

Desmethyl Ofloxacin Hydrochloride is officially designated as Ofloxacin EP Impurity E (USP Related Compound A) and is required for impurity profiling in compliance with European Pharmacopoeia and USP monographs [7]. Laboratories performing HPLC or LC-MS/MS method validation for ofloxacin release testing must procure authentic desmethyl ofloxacin reference standard to establish system suitability, determine relative response factors, and quantify impurity levels against established acceptance criteria. The distinct chromatographic retention behavior of desmethyl ofloxacin relative to ofloxacin and ofloxacin N-oxide, as demonstrated in validated HPLC assays, necessitates compound-specific reference material rather than generic fluoroquinolone standards [5].

Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring of Ofloxacin

For clinical laboratories developing and validating LC-MS/MS methods for therapeutic drug monitoring of ofloxacin in patient serum or plasma, desmethyl ofloxacin reference standard is essential for accurate metabolite quantification. Pharmacokinetic data confirm that desmethyl ofloxacin is produced in 100% of patients receiving ofloxacin, achieving a mean Cmax of 0.21 mg/L in patients with end-stage renal failure [7]. The consistent presence of this metabolite across all patients, in contrast to ofloxacin N-oxide which is produced in only approximately 50% of individuals, makes desmethyl ofloxacin the more reliable biomarker for assessing patient compliance, metabolic capacity, and drug accumulation in renal impairment [7].

Environmental Fate and Wastewater-Based Epidemiology Studies of Fluoroquinolone Antibiotics

Desmethyl ofloxacin has been detected in 100% or the overwhelming majority of wastewater samples across multiple environmental monitoring campaigns, establishing this metabolite as a robust biomarker for population-level ofloxacin consumption estimates [7][5]. Analytical laboratories performing wastewater-based epidemiology require authentic desmethyl ofloxacin reference standard for accurate quantification via chiral LC-MS/MS methods, which simultaneously resolve ofloxacin, desmethyl ofloxacin, and ofloxacin N-oxide enantiomers. The higher fractional conversion of ofloxacin to desmethyl ofloxacin (3-6%) relative to ofloxacin N-oxide (1-5%) further supports the prioritization of desmethyl ofloxacin as the primary metabolite target in environmental monitoring programs [6].

Structure-Activity Relationship (SAR) Studies in Fluoroquinolone Drug Discovery

Researchers investigating the impact of N4-piperazinyl substitution on fluoroquinolone antibacterial activity require desmethyl ofloxacin as a key comparator compound. Direct head-to-head MIC data demonstrate that N-desmethyl levofloxacin exhibits 5- to 25-fold reduced potency against Gram-positive bacteria compared to the parent levofloxacin [7]. This quantitative activity differential establishes the N-methyl group as a critical pharmacophoric element for optimal antibacterial potency. Procurement of authentic desmethyl ofloxacin hydrochloride enables controlled SAR studies where the N-desmethyl analog serves as a baseline for evaluating novel N-substituted derivatives aimed at restoring or enhancing activity against resistant Gram-positive pathogens [7].

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